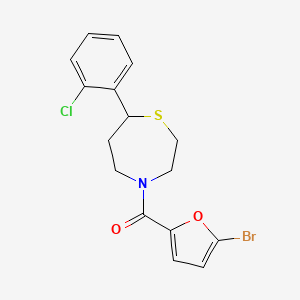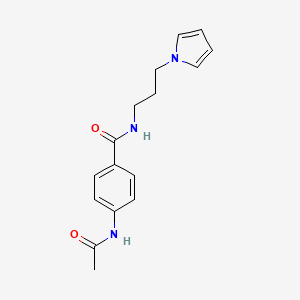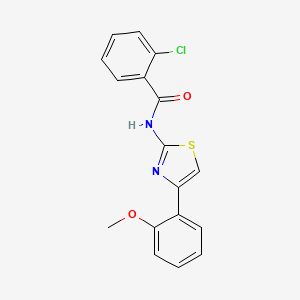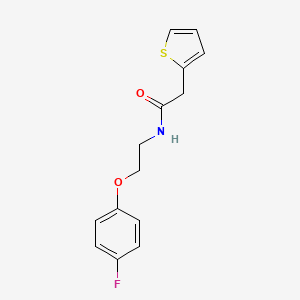
Tariquidar dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tariquidar-Dihydrochlorid ist ein potenter Inhibitor von P-Glykoprotein, einem Transportprotein, das eine entscheidende Rolle bei der Multidrug-Resistenz in Krebszellen spielt . Diese Verbindung wird wegen ihres Potenzials zur Umkehrung der Medikamentenresistenz bei verschiedenen Krebsbehandlungen erforscht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen .
Industrielle Produktionsmethoden: Die industrielle Produktion von Tariquidar-Dihydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig fortschrittliche Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung .
Analyse Chemischer Reaktionen
Reaktionstypen: Tariquidar-Dihydrochlorid unterliegt aufgrund des Vorhandenseins verschiedener funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit Tariquidar-Dihydrochlorid verwendet werden, sind organische Lösungsmittel, Säuren und Basen. Die Bedingungen variieren je nach der gewünschten Reaktion, wobei Temperatur und pH-Wert entscheidende Faktoren sind .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Derivate von Tariquidar-Dihydrochlorid, die die Kernstruktur beibehalten, aber modifizierte funktionelle Gruppen aufweisen .
Wissenschaftliche Forschungsanwendungen
Tariquidar-Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Tariquidar-Dihydrochlorid übt seine Wirkung aus, indem es an P-Glykoprotein bindet und seine Funktion als Effluxpumpe hemmt. Diese Hemmung erhöht die intrazelluläre Konzentration von Chemotherapeutika, wodurch deren Wirksamkeit gesteigert wird . Die molekularen Ziele umfassen die H-Bindungsstelle von P-Glykoprotein, und die beteiligten Pfade beziehen sich auf Medikamententransport- und Resistenzmechanismen .
Ähnliche Verbindungen:
- Elacridar
- Verapamil
- Cyclosporin A
Vergleich: Tariquidar-Dihydrochlorid ist einzigartig in seiner hohen Spezifität und Potenz als P-Glykoprotein-Inhibitor. Im Gegensatz zu anderen ähnlichen Verbindungen zeigt es keine signifikanten Off-Target-Effekte, was es zu einem geeigneteren Kandidaten für die Umkehrung der Multidrug-Resistenz in der Krebstherapie macht .
Wirkmechanismus
Tariquidar dihydrochloride exerts its effects by binding to P-glycoprotein, inhibiting its function as an efflux pump. This inhibition increases the intracellular concentration of chemotherapeutic drugs, thereby enhancing their efficacy . The molecular targets include the H-binding site of P-glycoprotein, and the pathways involved are related to drug transport and resistance mechanisms .
Vergleich Mit ähnlichen Verbindungen
- Elacridar
- Verapamil
- Cyclosporine A
Comparison: Tariquidar dihydrochloride is unique in its high specificity and potency as a P-glycoprotein inhibitor. Unlike other similar compounds, it does not exhibit significant off-target effects, making it a more suitable candidate for reversing multidrug resistance in cancer therapy .
Eigenschaften
IUPAC Name |
N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N4O6.2ClH/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27;;/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCJRGRTDKIFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40Cl2N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2772994.png)


![3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2773001.png)
![N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2773004.png)
![N-cyclohexyl-3-(1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2773005.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2773007.png)

![2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol](/img/structure/B2773009.png)
![Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate](/img/structure/B2773011.png)


